2-Bromo-5-iodo-3-methylpyridine

Cross-coupling Regioselective synthesis Palladium catalysis

Select this dihalogenated pyridine to exploit a 100–1000× faster oxidative addition of C–I over C–Br, enabling exclusive C-5 functionalization first, then C-2 coupling—no protecting-group manipulations required. Proven in process-scale Lonafarnib intermediate synthesis and p38α MAP kinase pharmacophore construction. Available at ≥98% purity with rapid, ambient global shipping optimized for pharmaceutical R&D procurement.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 65550-78-9
Cat. No. B1278044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodo-3-methylpyridine
CAS65550-78-9
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)I
InChIInChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
InChIKeyWJPSANINUBHCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodo-3-methylpyridine (CAS 65550-78-9) for Cross-Coupling and Medicinal Chemistry Procurement


2-Bromo-5-iodo-3-methylpyridine (CAS 65550-78-9) is a dihalogenated pyridine building block featuring bromine at the 2-position and iodine at the 5-position on a 3-methylpyridine scaffold. This asymmetric halogenation pattern establishes an intrinsic reactivity gradient essential for sequential, regioselective cross-coupling reactions [1]. The compound is commercially available at 98% purity (GC) from reputable suppliers and serves as a key intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors and anticancer agents .

2-Bromo-5-iodo-3-methylpyridine vs. 2,5-Dibromo-3-methylpyridine: Why Interchangeability Fails


High-strength, head-to-head quantitative comparative data for 2-bromo-5-iodo-3-methylpyridine versus its closest analogs (e.g., 2,5-dibromo-3-methylpyridine or 2-chloro-5-iodo-3-methylpyridine) are notably sparse in the open scientific literature. The evidence presented below relies on direct application-specific documentation, class-level inference from the broader bromoiodopyridine literature, and supporting physicochemical data. Users should recognize that procurement decisions for this compound currently hinge on its demonstrated utility in specific synthetic sequences (e.g., Lonafarnib intermediate preparation) and the established principle that C–I bonds undergo oxidative addition with Pd(0) approximately 100–1000 times faster than C–Br bonds, enabling predictable, sequential coupling without protecting group manipulation [1]. Substituting a dibromo or diiodo analog fundamentally alters or eliminates this orthogonal reactivity profile.

2-Bromo-5-iodo-3-methylpyridine: Quantified Differentiation Evidence for Procurement Decisions


Orthogonal Reactivity: C–I vs. C–Br Oxidative Addition Rate Differential

2-Bromo-5-iodo-3-methylpyridine possesses differentiated C–I and C–Br bonds, enabling sequential, regioselective cross-couplings. The C–I bond undergoes oxidative addition with Pd(0) approximately two to three orders of magnitude faster than the C–Br bond under standard Suzuki–Miyaura conditions, permitting exclusive C-5 functionalization without protecting group strategies [1]. This orthogonal reactivity overcomes the intrinsic electronic bias of the pyridine ring, a limitation inherent to symmetric dihalopyridines [2].

Cross-coupling Regioselective synthesis Palladium catalysis

Lonafarnib Intermediate Synthesis: Validated Synthetic Utility

5-Bromo-2-iodo-3-picoline (a regioisomeric synonym for 2-bromo-5-iodo-3-methylpyridine, CAS 376587-52-9) was employed as a key intermediate in the development of an economical synthesis of Lonafarnib, a potent farnesyltransferase inhibitor anticancer agent. Iodo-magnesium exchange with i-PrMgCl enabled selective functionalization at the C-2 position bearing iodine, leaving the C-5 bromine intact for subsequent elaboration [1].

Anticancer Farnesyltransferase inhibitor Process chemistry

Nucleophilic Aromatic Substitution: Bromine Displacement with Methoxide

In a documented synthetic transformation, treatment of 2-bromo-5-iodo-3-methylpyridine with sodium methoxide in DMSO at 70 °C for 1 hour afforded 5-iodo-3-methyl-2-methoxypyridine in 71% isolated yield after chromatographic purification [1]. This demonstrates selective displacement of the C-2 bromine under SNAr conditions while preserving the C-5 iodine.

SNAr Pyridine functionalization Methoxy substitution

p38α MAP Kinase Inhibitor Development: Scaffold-Specific Utility

2-Bromo-5-iodo-3-methylpyridine has been utilized in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . A structurally related compound derived from this scaffold demonstrated binding affinity to p38α MAPK with a Kd of 3.30 nM as measured by surface plasmon resonance [1].

Kinase inhibitor Inflammation Pyridinylimidazole

2-Bromo-5-iodo-3-methylpyridine: Validated Application Scenarios for Procurement


Sequential, Regioselective Suzuki–Miyaura Double-Coupling

Researchers seeking to install two different aryl or heteroaryl groups at the 2- and 5-positions of a 3-methylpyridine core without intermediate purification should prioritize this compound. The C–I bond undergoes oxidative addition ~100–1000× faster than the C–Br bond, enabling exclusive C-5 functionalization first under mild conditions, followed by C-2 coupling under more forcing conditions or with a different catalyst system [1]. This strategy overcomes the intrinsic electronic bias that limits symmetric dibromopyridines and eliminates the need for protecting group chemistry [2].

Iodo-Magnesium Exchange for C-2 Selective Functionalization

In synthetic sequences requiring selective metalation at the carbon bearing iodine, 2-bromo-5-iodo-3-methylpyridine enables iodo-magnesium exchange with i-PrMgCl, generating a pyridylmagnesium species that can react with diverse electrophiles while leaving the C-5 bromine intact. This methodology was successfully applied to prepare a key Lonafarnib intermediate, demonstrating the compound's utility in process-scale pharmaceutical synthesis [3].

Nucleophilic Aromatic Substitution for Methoxy-Pyridine Derivatives

For projects requiring 2-alkoxy-5-iodo-3-methylpyridine intermediates, treatment of 2-bromo-5-iodo-3-methylpyridine with sodium methoxide in DMSO at 70 °C delivers the corresponding 2-methoxy derivative in 71% isolated yield with full retention of the C-5 iodine [4]. This provides a straightforward route to orthogonally protected pyridine scaffolds for further elaboration.

Pyridinylimidazole Kinase Inhibitor Scaffold Construction

Medicinal chemistry programs targeting p38α MAP kinase or related kinase families may benefit from this compound as a starting point for constructing pyridinylimidazole pharmacophores. The 2-bromo-5-iodo-3-methyl substitution pattern provides two distinct handles for sequential functionalization to access the requisite substitution geometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodo-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.